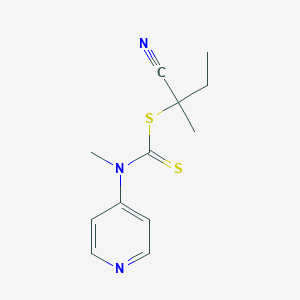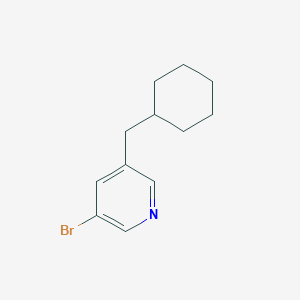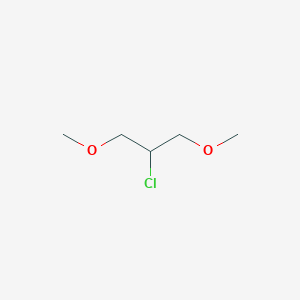![molecular formula C29H35N3 B6307491 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine CAS No. 1035570-70-7](/img/structure/B6307491.png)
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine is a complex organic compound that belongs to the class of bis(imino)pyridines. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic applications. The structure of this compound consists of a pyridine ring substituted at the 2 and 6 positions with imino groups, each linked to a 2-n-butylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-n-butylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The imino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imino groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
科学研究应用
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine primarily involves its ability to coordinate with metal ions. The imino groups and the pyridine ring act as donor sites, forming chelates with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific metal complex and its application. For example, in catalysis, the compound can facilitate the activation of small molecules like oxygen or carbon dioxide .
相似化合物的比较
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Similar in structure but with triazole groups instead of imino groups.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups, offering different coordination properties.
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: Features benzimidazole groups, providing unique electronic characteristics.
Uniqueness
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern and the presence of n-butyl groups, which can influence its solubility and steric properties. These characteristics make it particularly suitable for forming stable metal complexes with specific catalytic properties.
属性
IUPAC Name |
N-(2-butylphenyl)-1-[6-[N-(2-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3/c1-5-7-14-24-16-9-11-18-28(24)30-22(3)26-20-13-21-27(32-26)23(4)31-29-19-12-10-17-25(29)15-8-6-2/h9-13,16-21H,5-8,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMNDOACXSDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
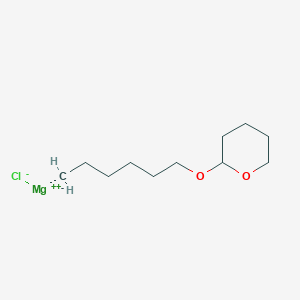
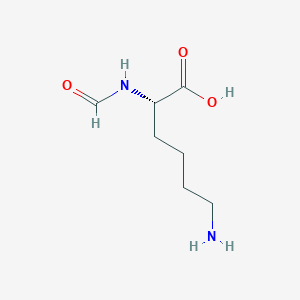
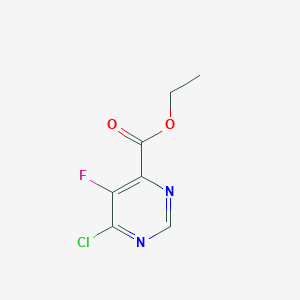
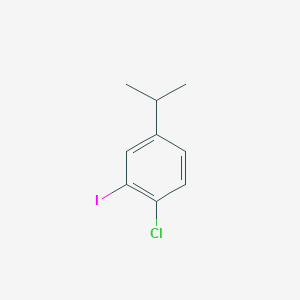
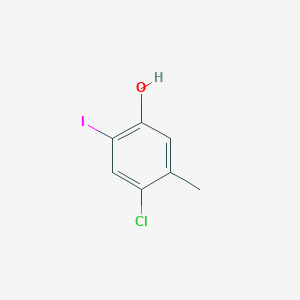
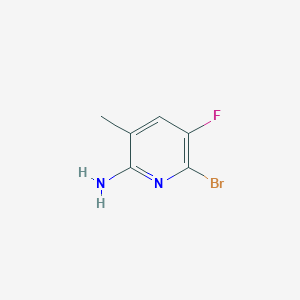
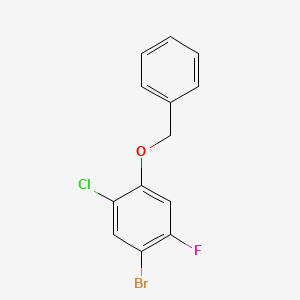
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
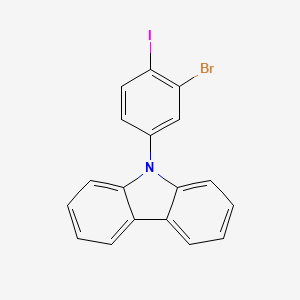
![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
